3-Ethoxy-2-ethyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide
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Overview
Description
3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the carboxamide group in the indazole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with substituted phenylacetic acids under acidic conditions . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of indazole derivatives, including 3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide, often involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group forms hydrogen bonds with the active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with cellular pathways involved in inflammation, viral replication, and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a similar carboxamide group.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
Uniqueness
3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of ethoxy, ethyl, and isopentyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .
Properties
CAS No. |
919108-84-2 |
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Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-ethoxy-2-ethyl-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-5-20-17(22-6-2)14-8-7-13(11-15(14)19-20)16(21)18-10-9-12(3)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,18,21) |
InChI Key |
OYVUSJUBGPOIQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OCC |
Origin of Product |
United States |
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